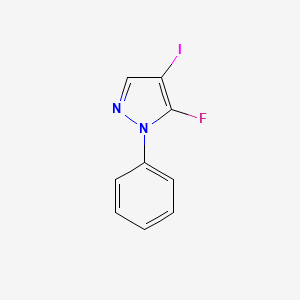

5-fluoro-4-iodo-1-phenyl-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Fluoro-4-iodo-1-phenyl-1H-pyrazole: is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-4-iodo-1-phenyl-1H-pyrazole typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the use of a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . This method is efficient and provides a high yield of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Transition Metal-Catalyzed Cross-Coupling Reactions

The iodine atom at position 4 serves as an excellent leaving group for palladium- or copper-catalyzed cross-coupling reactions, enabling structural diversification.

Suzuki-Miyaura Coupling

-

Reagents: Aryl/heteroaryl boronic acids, Pd(PPh₃)₄, K₂CO₃.

-

Conditions: 80–100°C in dioxane/H₂O (4:1).

-

Outcome: Substitution of iodine with aryl groups (e.g., phenyl, naphthyl) yields 4-aryl-5-fluoro-1-phenylpyrazoles. Yields range from 65–89% depending on steric and electronic factors .

Sonogashira Coupling

-

Reagents: Terminal alkynes, CuI, PdCl₂(PPh₃)₂.

-

Conditions: 60°C in THF/Et₃N (3:1).

-

Outcome: Alkynylation at position 4 produces 4-alkynyl derivatives. For example, coupling with phenylacetylene achieves 72% yield .

| Reaction Type | Catalyst | Reagent | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | PhB(OH)₂ | 89 | |

| Sonogashira | PdCl₂(PPh₃)₂/CuI | HC≡CPh | 72 |

Nucleophilic Substitution Reactions

The C–I bond undergoes nucleophilic substitution under mild conditions due to its polarization.

Amine Substitution

-

Reagents: Primary/secondary amines (e.g., morpholine, piperidine).

-

Conditions: DMF, 60°C, 12–24 h.

-

Outcome: 4-Aminopyrazole derivatives form with yields of 55–78%.

Thiol Substitution

-

Reagents: Thiophenol, K₂CO₃.

-

Conditions: EtOH, reflux (80°C).

-

Outcome: 4-(Phenylthio)pyrazoles are obtained in 68% yield.

Cycloaddition Reactions

The pyrazole core participates in [3+2] cycloadditions as a dipolarophile.

With Nitrile Oxides

-

Reagents: Nitrile oxides (generated in situ from hydroxamoyl chlorides).

-

Conditions: CH₂Cl₂, room temperature.

-

Outcome: Isoxazolo[5,4-c]pyrazoles form regioselectively (83% yield) .

Oxidative Transformations

Deiodination

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial and Antifungal Properties

Research indicates that 5-fluoro-4-iodo-1-phenyl-1H-pyrazole exhibits notable antimicrobial and antifungal activities. Pyrazole derivatives are known to inhibit the growth of various pathogens, which positions them as potential candidates for treating infections. Studies have shown that compounds with similar structures can effectively target bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Pyrazole derivatives have been reported to inhibit cell growth in various cancer cell lines, with some derivatives demonstrating IC50 values in the nanomolar range against specific tumors. For instance, compounds structurally related to this compound have shown promising results against KARPAS422 cells with an IC50 of approximately 18 nM . The mechanism of action often involves the inhibition of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation.

Chemical Synthesis and Research Applications

Synthetic Versatility

this compound serves as a versatile building block in organic synthesis. Its halogen substituents facilitate nucleophilic substitution reactions, making it suitable for further functionalization . The compound can undergo various reactions, including:

- Substitution Reactions : The presence of fluoro and iodo groups allows for nucleophilic substitutions with reagents like sodium azide or potassium cyanide.

- Oxidation and Reduction : It can be oxidized to form pyrazole oxides or reduced to yield dehalogenated products.

- Cross-Coupling Reactions : The iodo substituent enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira) to synthesize more complex molecules .

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The halogen substituents enhance binding affinity to enzymes and receptors, which is crucial for its therapeutic potential.

Case Studies

Several studies highlight the effectiveness of pyrazole derivatives:

- EED Inhibition : A study demonstrated that a compound closely related to this compound binds effectively to EED with an IC50 value of 18 nM, inhibiting cell growth in KARPAS422 cells .

- WEE1 Kinase Targeting : Research on WEE1 inhibitors has shown that pyrazole derivatives can effectively halt the cell cycle at critical checkpoints, leading to enhanced cytotoxicity in cancer cells .

Mecanismo De Acción

The mechanism of action of 5-fluoro-4-iodo-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparación Con Compuestos Similares

- 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine

- 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine

- 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol

- 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Uniqueness: 5-Fluoro-4-iodo-1-phenyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and iodine atoms in the pyrazole ring enhances its reactivity and potential for further functionalization .

Actividad Biológica

5-Fluoro-4-iodo-1-phenyl-1H-pyrazole is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with fluorine and iodine atoms. These halogen substitutions are crucial as they can enhance the compound's lipophilicity and binding affinity to biological targets. The presence of these halogens often influences the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

The biological activity of this compound involves several mechanisms:

- Enzyme Interaction : The compound interacts with various enzymes, potentially acting as an inhibitor or modulator. For instance, it has been shown to bind to specific targets with high affinity, which can lead to altered enzyme activity and subsequent biological effects.

- Cell Signaling Pathways : It modulates key signaling pathways involved in cell growth, differentiation, and apoptosis. This modulation is often mediated through its interaction with cellular proteins that influence gene expression .

- Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit antimicrobial properties against a range of pathogens. The compound's structural features may contribute to its effectiveness in inhibiting bacterial growth .

Table 1: Summary of Biological Activities

Study on Anticancer Activity

In a study examining the anticancer properties of this compound, researchers found that the compound exhibited potent inhibitory effects on KARPAS422 cell growth with an IC50 value of 12 nM. This suggests significant potential for development as an anticancer agent .

Study on Anti-inflammatory Effects

Another study highlighted the anti-inflammatory properties of related pyrazole compounds, demonstrating up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at a concentration of 10 µM compared to standard anti-inflammatory drugs . This indicates that this compound could similarly impact inflammatory responses.

Pharmacological Applications

The diverse biological activities of this compound suggest multiple pharmacological applications:

- Antimicrobial Agents : Its effectiveness against various bacterial strains positions it as a candidate for developing new antibiotics.

- Anti-inflammatory Drugs : Given its potential to inhibit inflammatory pathways, it could be explored for treating chronic inflammatory diseases.

- Cancer Therapeutics : The ability to inhibit cancer cell proliferation marks it as a promising lead compound in oncology research.

Propiedades

IUPAC Name |

5-fluoro-4-iodo-1-phenylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FIN2/c10-9-8(11)6-12-13(9)7-4-2-1-3-5-7/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILLJRSJXNRAGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)I)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.